molecular formula C14H16F2N2O3S B2978434 N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide CAS No. 1436189-25-1

N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide

Cat. No.: B2978434
CAS No.: 1436189-25-1
M. Wt: 330.35
InChI Key: WZVMUZSHDNKPOE-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide is a synthetic acetamide derivative characterized by a cyanomethyl group and a propyl substituent on the nitrogen atom. Its phenyl ring is para-substituted with a difluoromethylsulfonyl group, a feature that enhances its electronic and steric properties.

Properties

IUPAC Name

N-(cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3S/c1-2-8-18(9-7-17)13(19)10-11-3-5-12(6-4-11)22(20,21)14(15)16/h3-6,14H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVMUZSHDNKPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CC1=CC=C(C=C1)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyanomethyl group, a difluoromethylsulfonyl substituent on the phenyl ring, and a propylacetamide backbone. These structural components are significant for its biological activity.

Component Structure
Cyanomethyl Group-CN
Difluoromethylsulfonyl Group-SO2CF2
Propylacetamide Backbone-C3H7-NH-C(=O)-CH3

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit notable antimicrobial properties. For instance, chloroacetamides have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The biological activity often correlates with the lipophilicity of the compounds, which facilitates membrane penetration.

  • Mechanism of Action : The presence of halogenated groups enhances the compound's ability to interact with bacterial membranes, thereby disrupting their integrity.
  • Test Organisms : Commonly tested strains include Staphylococcus aureus, Escherichia coli, and Candida albicans.

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in substituents on the phenyl ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups like difluoromethyl enhances potency against certain bacterial strains.

Case Studies

  • Study on Chloroacetamides : A study evaluated various N-substituted chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. Results suggested that compounds with specific substituents exhibited higher activity against S. aureus and MRSA due to their enhanced lipophilicity and ability to penetrate cell membranes .
  • Anthelmintic Activity : Research into related acetamides showed promising results in paralyzing and killing earthworms in laboratory settings, indicating potential for broader biological applications beyond antimicrobial activity .

Comparison with Similar Compounds

Structural Analog 1: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23)

Key Features :

  • Core Structure: Shares the acetamide backbone but incorporates a triazinoindole-thioether moiety.
  • Substituents: Cyanomethyl group on the phenyl ring; lacks the difluoromethylsulfonyl group.
  • Physicochemical Data :
    • Molecular Weight: 512.1 g/mol (C₁₉H₁₃BrF₃N₅O₂S)
    • LCMS: [M+H]⁺ observed at 512.3 (95% purity) .

Comparison :

  • The absence of a propyl chain in Compound 23 may reduce lipophilicity compared to the target molecule.

Structural Analog 2: CYT387 (N-(Cyanomethyl)-4-(2-{[4-(4-morpholinyl)phenyl]amino}-4-pyrimidinyl)benzamide)

Key Features :

  • Core Structure : Benzamide instead of acetamide; includes a pyrimidinyl-morpholine pharmacophore.
  • Substituents: Cyanomethyl group on the benzamide nitrogen; morpholine enhances solubility.

Comparison :

  • The difluoromethylsulfonyl group in the target compound may confer stronger hydrogen-bonding interactions than CYT387’s morpholine group.
  • CYT387’s higher purity (98% HPLC) suggests optimized synthesis protocols compared to the target compound (95% purity) .

Structural Analog 3: Pyrimidine-Based Sulfonamide Derivatives

Key Features :

  • Core Structure : Pyrimidine ring with sulfamoyl or sulfonyl substituents (e.g., CF2–CF4 compounds).
  • Substituents : Isoindoline dione or thiazole groups linked via sulfonamide bonds .

Comparison :

  • The pyrimidine core in these analogs enables DNA intercalation or kinase inhibition, diverging from the acetamide-based mechanism of the target compound.
  • The difluoromethylsulfonyl group in the target compound likely exhibits greater electronegativity than the sulfamoyl groups in CF2–CF4 analogs, influencing binding affinity.

Data Tables

Research Findings and Implications

  • Metabolic Stability : The propyl chain in the target compound may improve metabolic stability over shorter-chain analogs (e.g., Compound 23’s methyl group) .

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